5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide
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Overview
Description
5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a fluorine atom, a furan ring, and an indole core, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
The synthesis of 5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Scientific Research Applications
5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its anticancer properties are of particular interest for developing new cancer treatments.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The fluorine atom and furan ring can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar compounds to 5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide include other indole derivatives with different substituents. For example:
5-fluoro-3-phenyl-1H-indole-2-carboxamide: This compound has a phenyl group instead of a furan ring and exhibits similar biological activities.
N-methyl-1H-indole-2-carboxamide: This compound lacks the fluorine atom and furan ring, resulting in different chemical and biological properties.
The unique combination of the fluorine atom, furan ring, and indole core in this compound distinguishes it from other indole derivatives, potentially offering enhanced biological activity and selectivity.
Properties
Molecular Formula |
C17H17FN2O2 |
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Molecular Weight |
300.33 g/mol |
IUPAC Name |
5-fluoro-N-(furan-2-ylmethyl)-N-propan-2-yl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)20(10-14-4-3-7-22-14)17(21)16-9-12-8-13(18)5-6-15(12)19-16/h3-9,11,19H,10H2,1-2H3 |
InChI Key |
PSQCHNPCTQXROI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CO1)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
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